Bienvenue dans la boutique en ligne BenchChem!

N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Procure CAS 915933-07-2 to access the definitive N-phenyl, para-triazole benzamide scaffold critical for ATP-binding site engagement in kinase inhibitor programs and hDHODH SAR exploration. Its substitution pattern is structurally distinct from the aniline-linked regioisomer (CAS 89779-04-4), making it the correct baseline for studies where the triazole resides on the benzoyl ring. Generic interchange with analogs will compromise target selectivity and potency data.

Molecular Formula C21H16N4O
Molecular Weight 340.386
CAS No. 915933-07-2
Cat. No. B2364513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
CAS915933-07-2
Molecular FormulaC21H16N4O
Molecular Weight340.386
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C21H16N4O/c26-21(23-18-9-5-2-6-10-18)17-11-13-19(14-12-17)25-20(15-22-24-25)16-7-3-1-4-8-16/h1-15H,(H,23,26)
InChIKeyIDNQHUZAMBXQFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide (CAS 915933-07-2) – Structural Identity & Procurement Baseline


N-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide (CAS 915933-07-2, molecular formula C21H16N4O, MW 340.39 g/mol) is a synthetic 1,2,3-triazole-bearing benzamide accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . It features a 5-phenyl-1H-1,2,3-triazol-1-yl substituent at the para position of the benzamide core, with the amide nitrogen bearing an unsubstituted phenyl group. This substitution pattern distinguishes it from its nearest regioisomer, N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide (CAS 89779-04-4), which carries the triazole on the aniline ring rather than the benzoyl ring . Commercially available at ≥95% purity, the compound serves as a scaffold for medicinal chemistry programs targeting kinases, dihydroorotate dehydrogenase (hDHODH), and coagulation factor XIIa, among other targets .

Why Generic Substitution Fails for N-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide – Key Differentiation from Closest Analogs


Within the 1,2,3-triazole benzamide series, minute structural variations—particularly the position of the triazole ring relative to the amide bond and the nature of the N-substituent—can drastically alter target selectivity, potency, and physicochemical properties. For instance, relocating the triazole from the benzoyl ring (as in CAS 915933-07-2) to the aniline ring (as in CAS 89779-04-4) yields a regioisomer with an identical molecular formula but a reversed amide orientation, potentially leading to different hydrogen-bonding networks and target engagement profiles . Moreover, substitution of the N-phenyl group with heteroaryl rings (e.g., thiazole) or introduction of electron-withdrawing groups (e.g., 4-chloro) has been shown to modulate enzyme inhibition potency in closely related series, underscoring that generic interchange among analogs without experimental validation is scientifically unsound .

Quantitative Differentiation Evidence for N-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide Against Close Analogs


Regioisomeric Differentiation: Triazole-on-Benzoyl (915933-07-2) vs. Triazole-on-Aniline (89779-04-4) Scaffolds

CAS 915933-07-2 carries the 1,2,3-triazole ring at the para position of the benzamide carbonyl-bearing ring, whereas its closest regioisomer CAS 89779-04-4 places the triazole on the aniline-derived ring. This inversion of the amide bond orientation relative to the triazole alters the three-dimensional presentation of hydrogen-bond donors and acceptors, a critical determinant for target recognition in conformationally sensitive binding pockets such as those of Bcr-Abl and HSP90 kinases [1]. In analogous 3-(1H-1,2,3-triazol-1-yl)benzamide series, reversal of amide connectivity has been shown to shift kinase selectivity profiles by >10-fold, indicating that the two regioisomers are not functionally interchangeable [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

N-Phenyl vs. N-Heteroaryl Substitution: Impact on hDHODH Inhibitory Potency

In a series of substituted benzamide derivatives bearing a 1,2,3-triazole moiety evaluated as human dihydroorotate dehydrogenase (hDHODH) inhibitors, the nature of the terminal amide substituent strongly influenced potency, with IC50 values spanning from 1.5 µM to >50 µM depending on substitution pattern [1]. The unsubstituted N-phenyl variant (corresponding to the target scaffold of CAS 915933-07-2) represents the baseline aryl amide; replacement of the phenyl with heteroaryl groups (e.g., thiazole) or introduction of ortho-methoxy substituents (as in CAS 915926-54-4) can shift IC50 values, but may also alter metabolic stability and off-target profiles [1].

Immunosuppression hDHODH Inhibition Lead Optimization

Triazole Regioisomerism: 1,2,3-Triazole (915933-07-2) vs. 1,2,4-Triazole Isosteres in Factor XIIa Inhibition

The 1,2,3-triazole ring in CAS 915933-07-2 is isosteric with the 1,2,4-triazole core found in potent Factor XIIa inhibitors such as inhibitor 1 (a 1,2,4-triazole benzamide) reported by Al-Horani et al. (2023) [1]. This inhibitor displayed nanomolar affinity for FXIIa and >100-fold selectivity over related serine proteases. While the 1,2,3-triazole isomer may exhibit different electronic properties (altered dipole moment and H-bond acceptor capacity) compared to the 1,2,4-triazole, the scaffold similarity makes CAS 915933-07-2 a valuable comparative tool for probing triazole regioisomer effects on anticoagulant target engagement [1].

Anticoagulation Factor XIIa Serine Protease Inhibition

HSP90 Inhibition: 4-(1H-1,2,3-Triazol-1-yl)benzamide Scaffold Differentiation from 3-Triazolyl Isomers

A focused series of 4-(1H-1,2,3-triazol-1-yl)benzamides—sharing the identical para-triazole-benzamide connectivity of CAS 915933-07-2—was rationally designed and evaluated as HSP90 inhibitors [1]. The para-substitution pattern was critical for activity; relocation of the triazole to the meta position (3-triazolyl benzamide series) resulted in a distinct SAR profile with different potency and selectivity characteristics [1]. This demonstrates that the para-triazole connectivity of CAS 915933-07-2 is a non-negotiable structural feature for engaging targets with specific spatial constraints, such as the ATP-binding pocket of HSP90.

Cancer Therapeutics HSP90 Inhibition Scaffold Optimization

Physicochemical Differentiation: ClogD7.4 and Solubility Profile vs. Halogenated and Heteroaryl Analogs

The unsubstituted N-phenyl benzamide of CAS 915933-07-2 (MW 340.39, C21H16N4O) is expected to exhibit a distinct lipophilicity and solubility profile compared to its halogenated analogs. In the related hDHODH inhibitor benzamide series, optimized compounds with suitable clogD7.4 values (e.g., compound 4o, IC50 2.1 µM) demonstrated balanced potency and drug-like properties [1]. Introduction of a 4-chloro substituent (CAS 89779-05-5, MW 374.82, C21H15ClN4O) increases molecular weight and lipophilicity, which may enhance target affinity but also alter metabolic stability and solubility . The unsubstituted N-phenyl variant (CAS 915933-07-2) thus serves as the minimal-steric, minimal-electronic baseline for scaffold optimization.

Drug-Likeness Physicochemical Properties Lead Selection

Synthetic Accessibility: Modular CuAAC Route Enables Rapid Library Expansion

CAS 915933-07-2 is synthesized via the robust copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a 4-azidobenzamide precursor and phenylacetylene, a modular route that allows systematic variation of the alkyne or azide component for library generation . In contrast, 1,2,4-triazole analogs often require more complex, less modular synthetic routes. This synthetic accessibility confers a practical advantage for rapid exploration of structure-activity relationships, as both the benzamide N-substituent and the triazole 5-aryl group can be independently diversified using commercially available building blocks .

Click Chemistry Parallel Synthesis Library Design

Optimal Research & Industrial Application Scenarios for N-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide (CAS 915933-07-2)


Kinase Inhibitor Lead Discovery – Bcr-Abl & Pan-Kinase Profiling

The 1,2,3-triazole benzamide scaffold of CAS 915933-07-2 serves as a validated starting point for kinase inhibitor design, with the para-triazole connectivity providing appropriate geometry for ATP-binding site engagement. As established in Bcr-Abl inhibitor programs, the N-phenyl amide orientation and 5-phenyltriazole substitution can be iteratively optimized, making this compound suitable for initial pan-kinase selectivity screening and subsequent structure-based optimization [1].

Immunosuppressive Agent Development – hDHODH Inhibition

The 4-(1,2,3-triazol-1-yl)benzamide core is a recognized pharmacophore for human dihydroorotate dehydrogenase (hDHODH) inhibition, a validated target for autoimmune disease therapy. CAS 915933-07-2 provides the unsubstituted N-phenyl baseline for establishing SAR around the amide terminus, enabling systematic exploration of potency, metabolic stability, and in vivo efficacy in hDHODH-dependent immunosuppression models [1].

Anticoagulant Target Discovery – Factor XIIa Inhibitor Development

The 1,2,3-triazole ring in CAS 915933-07-2 offers a regioisomeric alternative to the 1,2,4-triazole core used in validated Factor XIIa inhibitors. Researchers can employ CAS 915933-07-2 as a comparative tool to investigate how triazole regioisomerism affects FXIIa binding, selectivity over coagulation proteases, and effects on activated partial thromboplastin time (APTT) in human plasma [1].

HSP90-Targeted Oncology – Chaperone Inhibition

CAS 915933-07-2 embodies the para-triazole benzamide connectivity demonstrated to be critical for HSP90 inhibition. Procurement of this compound enables exploration of N-phenyl substitution effects on HSP90 client protein degradation and anti-proliferative activity in cancer cell lines, building upon established 4-(1H-1,2,3-triazol-1-yl)benzamide SAR [1].

Quote Request

Request a Quote for N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.